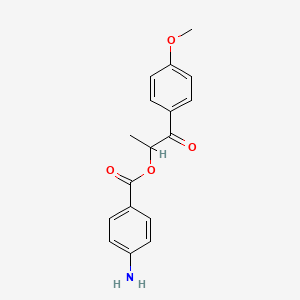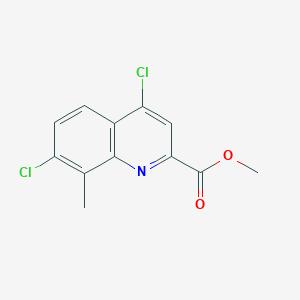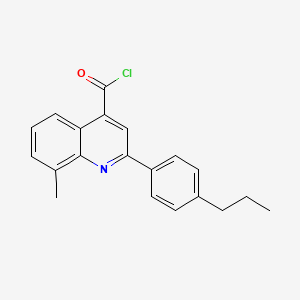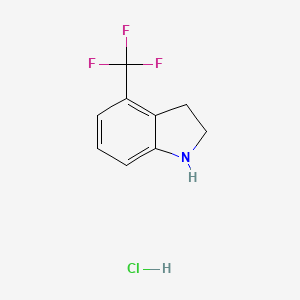
4-(三氟甲基)吲哚啉盐酸盐
描述
4-(Trifluoromethyl)indoline hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)indoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)indoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-三氟甲基吲哚的合成
4-(三氟甲基)吲哚啉盐酸盐: 用于合成2-三氟甲基吲哚,这些化合物在药物化学中具有重要价值。 一种合成这些化合物的高效方法是在无金属条件下使用CF3SO2Na,选择性地将三氟甲基引入吲哚的C2位 。由于吲哚化合物在医药和食品添加剂中的生物活性,此过程具有重要意义。
药物开发
吲哚啉结构在大量天然产物中普遍存在,并且由于其在药物支架中的潜力而受到越来越多的研究。 含有吲哚啉的药物,包括4-(三氟甲基)吲哚啉盐酸盐的衍生物,在治疗各种疾病(如癌症、细菌感染和心血管疾病)方面显示出希望 。吲哚啉的独特结构允许其与蛋白质氨基酸残基相互作用,从而增强药物的理化性质。
抗菌应用
可以从4-(三氟甲基)吲哚啉盐酸盐衍生出的吲哚啉相关生物碱已被广泛开发为抗生素。 三氟甲基可以提高这些化合物的稳定性和亲脂性,有可能导致更有效的抗菌药物 。
抗肿瘤活性
将三氟甲基引入吲哚啉结构已被证明有助于抗肿瘤活性。 关于4-(三氟甲基)吲哚啉盐酸盐衍生物的研究正在进行中,重点是其作为抗癌剂的应用 。
心血管保护
研究表明,包括4-(三氟甲基)吲哚啉盐酸盐衍生物在内的吲哚啉化合物可能提供心血管保护作用。 这在高血压和其他心脏相关疾病的背景下尤其重要 。
抗炎和镇痛作用
当用三氟甲基修饰时,吲哚啉部分在开发抗炎和镇痛药物方面显示出潜力。 这是因为这些化合物能够与蛋白质残基相互作用并调节生理反应 。
作用机制
Target of Action
It is known that indole derivatives, which include 4-(trifluoromethyl)indoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(Trifluoromethyl)indoline hydrochloride may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-(Trifluoromethyl)indoline hydrochloride may have diverse molecular and cellular effects
属性
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCFJARJIPBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671998 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209980-57-3 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


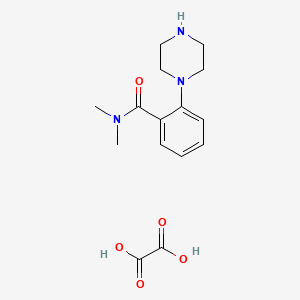

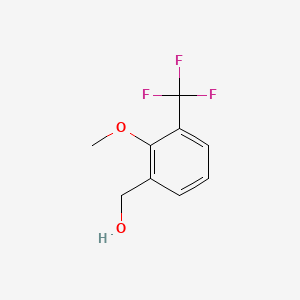

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
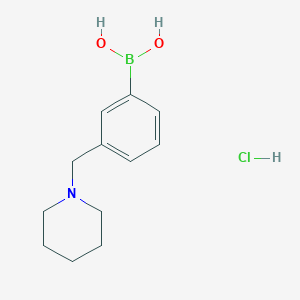
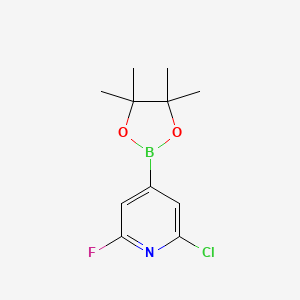
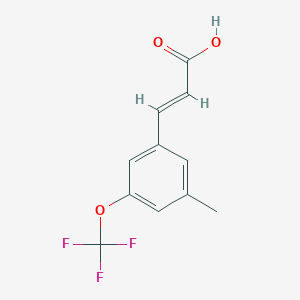
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
